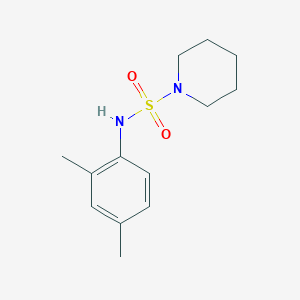
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of piperazine-based compounds that have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. This compound has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes. This compound has been found to have analgesic effects, which may be mediated by its action on the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has several advantages for lab experiments. It is a well-characterized compound that can be synthesized with high yield and purity. This compound has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, this compound also has limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of pain and addiction. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, which is then coupled with 5-chloro-2-methoxyaniline to form this compound. The synthesis of this compound has been reported in several studies and can be achieved with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBGLAUNJJOYSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)

![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)








